alpha-Methyl-5-nitro-2-furanacrylic acid
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Overview
Description
Alpha-Methyl-5-nitro-2-furanacrylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a nitro group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-methylfuran to produce 5-nitro-2-methylfuran, which is then subjected to a series of reactions to introduce the acrylic acid group .
Industrial Production Methods
Industrial production methods for alpha-Methyl-5-nitro-2-furanacrylic acid often involve catalytic processes to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-5-nitro-2-furanacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .
Scientific Research Applications
Alpha-Methyl-5-nitro-2-furanacrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in the compound’s biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-acrylic acid: Similar structure but lacks the alpha-methyl group.
5-Nitro-2-furfuraldehyde: Contains a nitro group and a furan ring but differs in the functional groups attached.
Furfuryl alcohol: A furan derivative with different functional groups
Uniqueness
Alpha-Methyl-5-nitro-2-furanacrylic acid is unique due to the presence of both the nitro group and the acrylic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
7279-49-4 |
---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
(E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-4H,1H3,(H,10,11)/b5-4+ |
InChI Key |
DAUWDSUMQISFQD-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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